molecular formula C10H5IN2O2 B13709727 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile CAS No. 148741-31-5

2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile

Cat. No.: B13709727
CAS No.: 148741-31-5
M. Wt: 312.06 g/mol
InChI Key: WPXSPHPYZHPIPO-UHFFFAOYSA-N
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Description

2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with hydroxyl and iodine groups, along with a propanedinitrile moiety. Its molecular formula is C10H6IN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile typically involves the reaction of 3,4-dihydroxy-5-iodobenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malononitrile to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. The iodine atom may facilitate the compound’s binding to specific enzymes or receptors, modulating their activity. Additionally, the nitrile groups can participate in interactions with nucleophilic sites in biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile
  • 2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile

Uniqueness

2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The iodine substitution can enhance the compound’s ability to participate in halogen bonding, influencing its interactions with biological targets and its overall stability.

Properties

CAS No.

148741-31-5

Molecular Formula

C10H5IN2O2

Molecular Weight

312.06 g/mol

IUPAC Name

2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H5IN2O2/c11-8-2-6(1-7(4-12)5-13)3-9(14)10(8)15/h1-3,14-15H

InChI Key

WPXSPHPYZHPIPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)I)C=C(C#N)C#N

Origin of Product

United States

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